(2S)-2-[(2-ethoxyphenoxy)methyl]oxirane
Description
(2S)-2-[(2-Ethoxyphenoxy)methyl]oxirane is a chiral epoxide characterized by a stereogenic center at the C2 position of the oxirane ring and a 2-ethoxyphenoxymethyl substituent. The ethoxy group (-OCH₂CH₃) at the ortho position of the phenoxy moiety confers both steric bulk and electron-donating properties. This compound belongs to a broader class of glycidyl ether derivatives, which are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their reactivity in nucleophilic ring-opening reactions.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(2S)-2-[(2-ethoxyphenoxy)methyl]oxirane |
InChI |
InChI=1S/C11H14O3/c1-2-12-10-5-3-4-6-11(10)14-8-9-7-13-9/h3-6,9H,2,7-8H2,1H3/t9-/m0/s1 |
InChI Key |
DJOGZXNBSUIGKG-VIFPVBQESA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1OC[C@@H]2CO2 |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Trends
- Regioselectivity : Substituent position (ortho vs. para) significantly impacts reaction outcomes. Ortho-ethoxy groups in the target compound may direct nucleophiles to specific sites due to steric and electronic effects.
- Biological Activity: Phenoxymethyl oxiranes with lipophilic substituents (e.g., tert-butyl, naphthyl) exhibit enhanced membrane permeability, making them promising antimicrobial candidates .
- Synthetic Utility : Electron-withdrawing groups (e.g., nitro) are preferred for rapid ring-opening, while electron-donating groups (e.g., ethoxy) offer controlled reactivity for stepwise synthesis .
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